![molecular formula C10H15FN2 B1439030 N1,N1-Diethyl-2-fluorobenzene-1,4-diamine CAS No. 83800-33-3](/img/structure/B1439030.png)
N1,N1-Diethyl-2-fluorobenzene-1,4-diamine
Overview
Description
“N1,N1-Diethyl-2-fluorobenzene-1,4-diamine” is a chemical compound with the molecular formula C10H15FN2 . It is used in organic chemistry as a building block .
Synthesis Analysis
The synthesis of “N1,N1-Diethyl-2-fluorobenzene-1,4-diamine” involves the reaction of N,N-diethyl-2-fluoro-4-nitroaniline with palladium and hydrogen in tetrahydrofuran . The reaction mixture is stirred at room temperature under H2 for 12 hours. The mixture is then filtered, and the filtrate is concentrated in vacuo to give the title compound as an off-white solid .
Scientific Research Applications
Synthetic Applications
N1,N1-Diethyl-2-fluorobenzene-1,4-diamine and related compounds have been extensively studied for their application in synthetic chemistry, demonstrating their utility in the synthesis of various complex molecules. For instance, the reaction of 1,5-difluoro-2,4-dinitrobenzene with N1-phenyl-5-(trifluoromethyl)benzene-1,2-diamine under specific conditions led to the formation of N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine, showcasing the chemical's versatility in creating compounds with potential industrial and pharmaceutical applications (Zissimou & Koutentis, 2017).
Material Science and OLED Applications
In material science, derivatives of N1,N1-Diethyl-2-fluorobenzene-1,4-diamine have been employed in the development of organic light-emitting diode (OLED) materials. For example, fluorene-triphenylamine-based bipolar materials were synthesized and tested in yellow phosphorescent OLEDs and non-doped fluorescent OLED emitters, demonstrating their efficacy in improving device performance (Braveenth et al., 2020).
Organic Electronics and Polymers
Further, N1,N1-Diethyl-2-fluorobenzene-1,4-diamine derivatives have found use in the synthesis of redox-active polyimides for organic electronics. These polyimides, derived from novel diamine monomers, exhibit promising properties for hole transporting materials in OLEDs due to their high thermal stability, blue light emission, and stable electrochemical characteristics (Iqbal et al., 2016).
Catalysis
The compound and its analogs have been applied in catalysis as well. For instance, palladium-catalyzed diamination of unactivated alkenes using N-fluorobenzenesulfonimide showcases the compound's role in facilitating the generation of cyclic diamine derivatives, a process that underscores the potential for creating novel nitrogen-containing structures (Sibbald & Michael, 2009).
Safety And Hazards
properties
IUPAC Name |
1-N,1-N-diethyl-2-fluorobenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2/c1-3-13(4-2)10-6-5-8(12)7-9(10)11/h5-7H,3-4,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXJVTVTMQSLEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652903 | |
Record name | N~1~,N~1~-Diethyl-2-fluorobenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1-Diethyl-2-fluorobenzene-1,4-diamine | |
CAS RN |
83800-33-3 | |
Record name | N~1~,N~1~-Diethyl-2-fluorobenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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